molecular formula C10H12N4O B14454812 Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- CAS No. 76603-20-8

Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-

Cat. No.: B14454812
CAS No.: 76603-20-8
M. Wt: 204.23 g/mol
InChI Key: AVOYYLUKESDVLC-UHFFFAOYSA-N
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Description

Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: is a heterocyclic compound that belongs to the class of pyridotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as the oxopropyl group through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydro form to the corresponding oxidized form.

    Reduction: Reduction of the oxopropyl group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a pyridotriazine with a ketone group, while reduction may yield an alcohol derivative.

Scientific Research Applications

Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-:

    Medicinal Chemistry: As a scaffold for the development of new drugs targeting specific biological pathways.

    Biology: As a probe for studying enzyme activities or cellular processes.

    Materials Science: As a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: can be compared with other similar compounds such as:

    Pyrido(3,4-e)-1,2,4-triazine derivatives: Compounds with different substituents on the triazine ring.

    Other heterocyclic compounds: Such as pyrimidines or quinolines, which may have similar biological activities but different structural features.

The uniqueness of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- lies in its specific substitution pattern and the resulting biological activities and applications.

Properties

CAS No.

76603-20-8

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-(3-methyl-2H-pyrido[3,4-e][1,2,4]triazin-1-yl)propan-1-one

InChI

InChI=1S/C10H12N4O/c1-3-10(15)14-9-4-5-11-6-8(9)12-7(2)13-14/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

AVOYYLUKESDVLC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=C(C=NC=C2)N=C(N1)C

Origin of Product

United States

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